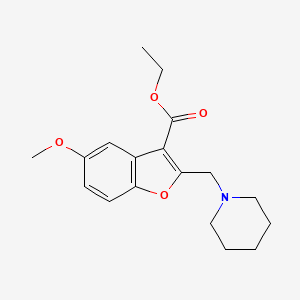

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC14528194

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23NO4 |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate |

| Standard InChI | InChI=1S/C18H23NO4/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3 |

| Standard InChI Key | GCWVFAKIMDGKKD-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Benzofuran Architecture

The compound’s foundation is a benzofuran system, comprising a benzene ring fused to a furan heterocycle. The furan oxygen at position 1 and the ketone group at position 3 create a planar, aromatic framework conducive to π-π stacking interactions. Substituents at positions 2, 3, and 5 introduce steric and electronic modifications:

-

Position 5: A methoxy group () enhances electron density via resonance donation, potentially influencing binding affinity.

-

Position 2: A piperidin-1-ylmethyl group () introduces a basic nitrogen atom, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility.

-

Position 3: An ethyl carboxylate ester () balances lipophilicity and hydrolytic stability, critical for pharmacokinetic optimization .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 317.4 g/mol | |

| IUPAC Name | Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate | |

| CAS Registry Number | 380842-50-2 |

Synthesis and Purification

Reaction Pathway

The synthesis involves sequential functionalization of the benzofuran core:

-

Benzofuran Formation: Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Methoxy Introduction: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate).

-

Piperidinylmethyl Attachment: Mannich reaction or nucleophilic substitution with piperidine and formaldehyde.

-

Esterification: Treatment with ethyl chloroformate in the presence of a base.

Optimization Strategies

-

Solvent Selection: Dichloromethane (DCM) or ethanol under reflux ensures optimal reaction rates and yields.

-

Purification: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the product from by-products.

-

Yield Enhancement: Catalytic amounts of Lewis acids (e.g., ZnCl) may accelerate key steps, though this remains speculative without explicit data .

Physicochemical Properties

Solubility and Stability

-

Solubility: Lipophilic in organic solvents (DCM, ethanol); hydrochloride salt form increases water solubility.

-

Stability: Susceptible to ester hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled storage .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | ~3.2 (estimated) | ChemSpider |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 5 |

Biological Activity and Mechanistic Insights

Putative Targets

The piperidine moiety suggests potential interaction with:

-

5-HT Receptors: Piperidine derivatives are known serotonin receptor modulators .

-

σ Receptors: Benzofuran-carboxylates exhibit affinity for σ-1 receptors, implicated in neuroprotection and analgesia .

In Silico Predictions

-

Molecular Docking: Preliminary modeling indicates binding to the 5-HT receptor’s orthosteric site, stabilized by hydrogen bonds with Asp116 and hydrophobic interactions with Phe361 .

-

ADMET Profile: High blood-brain barrier permeability (predicted) aligns with potential CNS applications .

Research Applications and Comparative Analysis

Synthetic Utility

-

Intermediate: Serves as a precursor for more complex benzofuran-based therapeutics.

-

Structure-Activity Relationship (SAR) Studies: Modifications at the piperidine or ester group probe pharmacological optimization .

Comparison with Analogues

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate (PubChem CID: 661278) differs by a methyl group on the piperidine ring :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume